N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
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Description
N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity
N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide is a synthetic compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A phenylisoxazole moiety.
- A tetrahydrothiazolo ring system.
- A tetrahydrofuran backbone.
This unique combination may contribute to its biological activities.
Antimicrobial Activity
Research indicates that derivatives of tetrahydrothiazolo compounds exhibit significant antimicrobial properties. Specifically, compounds similar to N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl) have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is hypothesized to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Activity | Target Organism | IC50 (µM) |
---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 1.2 |
Antifungal | Candida albicans | 0.8 |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
- Cell Signaling Modulation : By affecting NF-kB signaling pathways, the compound can modulate immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Mechanisms :
- Cytotoxicity Testing :
Properties
IUPAC Name |
N-[5-(5-phenyl-1,2-oxazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-19(16-7-4-10-28-16)23-21-22-14-8-9-25(12-18(14)30-21)20(27)15-11-17(29-24-15)13-5-2-1-3-6-13/h1-3,5-6,11,16H,4,7-10,12H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUYYRXMZINBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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